molecular formula C12H20O6 B15183498 Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 68572-78-1

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B15183498
CAS No.: 68572-78-1
M. Wt: 260.28 g/mol
InChI Key: AYFLBJXOABTRSI-RKDXNWHRSA-N
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Description

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is a complex organic compound belonging to the dioxolane family. This compound is characterized by its unique dioxolane ring structure, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinct molecular configuration and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting dioxolane derivative is then esterified with diethyl carbonate to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites. The ester groups can undergo hydrolysis, releasing the active dioxolane moiety, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its dual ester groups, which enhance its reactivity and versatility in synthetic applications.

Properties

CAS No.

68572-78-1

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

diethyl (4R,5R)-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C12H20O6/c1-5-12(4)17-8(10(13)15-6-2)9(18-12)11(14)16-7-3/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

AYFLBJXOABTRSI-RKDXNWHRSA-N

Isomeric SMILES

CCC1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)C

Canonical SMILES

CCC1(OC(C(O1)C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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